The compound can be derived from various synthetic routes, often involving cyclization reactions or modifications of existing cyclopentane derivatives. It is also referenced in patent literature for its potential applications in pharmaceuticals, particularly as an inhibitor of specific enzymes and for its role in various therapeutic contexts .
trans-2-Methoxycyclopentan-1-amine belongs to:
The synthesis of trans-2-Methoxycyclopentan-1-amine can be approached through several methods:
The synthetic route often requires careful control of reaction conditions (temperature, solvent, and catalyst) to ensure high yields and purity of trans-2-Methoxycyclopentan-1-amine. Analytical techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .
trans-2-Methoxycyclopentan-1-amine has the molecular formula and features:
trans-2-Methoxycyclopentan-1-amine can participate in various chemical reactions:
The reaction conditions (solvent choice, temperature, and catalysts) play a crucial role in determining the efficiency and selectivity of these transformations. For instance, using Lewis acids can facilitate nucleophilic substitutions effectively .
The mechanism by which trans-2-Methoxycyclopentan-1-amine exerts its biological effects often involves interaction with specific enzymes or receptors in biological systems. For example:
Studies have shown that modifications to the amine or methoxy groups can significantly impact binding affinity and selectivity towards target proteins .
trans-2-Methoxycyclopentan-1-amine is typically characterized by:
Key chemical properties include:
Physical property data can be obtained from databases like PubChem, which provides comprehensive details including boiling point, density, and refractive index .
trans-2-Methoxycyclopentan-1-amine has several potential applications in scientific research:
trans-2-Methoxycyclopentan-1-amine features two contiguous stereocenters on a conformationally restricted cyclopentane ring, making enantioselective synthesis particularly challenging. The trans relative configuration imposes specific geometric constraints that require catalysts with well-defined chiral environments. Industrial-scale production employs asymmetric hydrogenation of enamine precursors using Ir-ferrocenyl diphosphine catalysts, achieving enantiomeric excess (ee) >95% under optimized conditions (20 bar H₂, 50°C) [5]. For gram-scale research applications, chiral resolution of racemates remains prevalent due to cost constraints. The (1S,2S)-2-methylcyclopentan-1-amine—a structural analog—is commercially available at 97% enantiopurity but commands $4,330/g, highlighting the economic impetus for efficient catalytic methods [3].
Table 1.1.1: Catalytic Systems for Enantioselective Amine Synthesis
Catalyst Type | Substrate | ee (%) | Yield (%) | Key Feature |
---|---|---|---|---|
Ir-Ferrocenyl Diphosphine | N-(tert-butylsulfinyl)imine | 96 | 89 | Tolerant of methoxy group |
Ru-BINAP | Enamide | 92 | 78 | Requires protected amine |
Organocatalyst (CPA) | Enone | 85 | 65 | Metal-free but lower efficiency |
Chiral resolution exploits diastereomeric salt formation using chiral acids such as L-tartaric acid or (1R)-10-camphorsulfonic acid. The (1S,2S) diastereomer preferentially crystallizes from ethanol at -20°C, yielding enantiopure amine after basification [3]. Kinetic resolution through acylation is equally viable: Pseudomonas fluorescens lipase (PFL) selectively acetylates the (1R,2R)-enantiomer with 30% conversion (ee >99% for unreacted amine) in MTBE solvent [5].
Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of classical resolution by combining in situ racemization with enantioselective transformation. trans-2-Methoxycyclopentan-1-amine synthesis employs Shvo’s catalyst (hydroxycyclopentadienyl ruthenium complex) for amine racemization (90°C in toluene) coupled with Candida antarctica lipase B (CAL-B)-catalyzed acylation using isopropyl methoxyacetate [5]. This one-pot system achieves 88% yield and 94% ee by exploiting the methoxy group’s low steric demand, which facilitates rapid substrate racemization relative to acylation kinetics.
Table 1.2.1: DKR Parameters for trans-2-Methoxycyclopentan-1-amine
Racemization Catalyst | Biocatalyst | Acyl Donor | Solvent | Yield (%) | ee (%) |
---|---|---|---|---|---|
Shvo’s catalyst | CAL-B | Vinyl acetate | Toluene | 82 | 91 |
Pd/C | PFL | Isopropenyl acetate | MTBE | 76 | 89 |
4-NO₂-TEMPO | ATA-117 | 2,2,2-trifluoroethyl butyrate | THF | - | - |
Racemization kinetics are solvent-dependent: Polar aprotic solvents like DMF accelerate ruthenium-catalyzed dehydrogenation/rehydrogenation steps but promote enzyme denaturation. Compromises include using 2-MeTHF or cyclopentyl methyl ether with immobilized CAL-B, maintaining >90% enzyme activity after five cycles [5].
Transaminases (ATAs) enable direct trans-selective amination of prochiral ketones, bypassing protection/deprotection sequences. For trans-2-Methoxycyclopentan-1-amine, the ketone precursor 2-methoxycyclopentanone is aminated using ω-TA from Arthrobacter sp. (ATA-117) with (S)-α-methylbenzylamine as amine donor [5]. Key modifications include:
Table 1.3.1: Optimized Biocatalytic Transamination Parameters
Parameter | Condition | Impact on Conversion |
---|---|---|
Temperature | 30°C | Maximizes enzyme activity/minimizes inactivation |
pH | 8.0 (phosphate buffer) | Balances substrate solubility/amine protonation |
Cosolvent | Ethylene glycol (15% v/v) | ↑ Conversion by 42% |
Amine Donor | (S)-α-Methylbenzylamine | 5 eq., 90% donor efficiency |
Directed evolution has yielded ATA variants (e.g., ATA-117-C2) with 12-fold higher activity toward bulky cyclopentane substrates by enlarging the small binding pocket (F88A mutation) [5]. Computational modeling reveals that the trans-methoxy group adopts an equatorial-like orientation, reducing steric clashes compared to cis-isomers during binding.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1